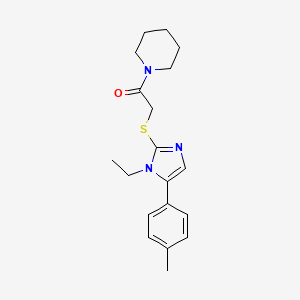

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

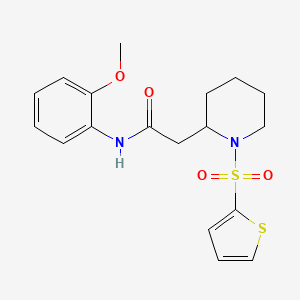

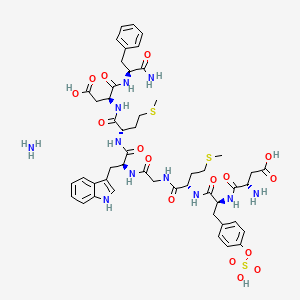

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also known by its chemical formula C₁₈H₂₀N₂OS , is a synthetic organic compound. It belongs to the class of thioimidazoles and contains a piperidine moiety. This compound has garnered interest due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol with piperidine-1-carboxaldehyde . The reaction proceeds under specific conditions, and purification methods are employed to obtain the final product. Researchers have explored various synthetic routes to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone reveals key features:

- The imidazole ring contributes to its heterocyclic nature.

- The piperidine ring imparts flexibility and potential for interactions with biological targets.

- The thioether group enhances lipophilicity and influences solubility.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as:

- Oxidation : The thioether group can undergo oxidation to form a sulfoxide or sulfone.

- Substitution : The piperidine nitrogen may be susceptible to nucleophilic substitution reactions.

- Ring-closing reactions : The imidazole ring can participate in cyclization processes.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a specific melting point.

- Solubility : It may dissolve in organic solvents due to its lipophilic character.

- Stability : Stability under various conditions (light, temperature, pH) requires assessment.

科学的研究の応用

1. Antimicrobial and Antitubercular Activities

Imidazo[2,1-b]thiazole derivatives, related to the chemical , have been synthesized and exhibit significant antimicrobial and antitubercular activities. This indicates potential applications in the development of new antimicrobial agents (Vekariya et al., 2017).

2. Anti-Breast Cancer Agents

Thiazolyl(Hydrazonoethyl)Thiazoles, synthesized using a similar compound as a building block, demonstrated promising antitumor activities against MCF-7 tumor cells. This suggests its potential in cancer research, particularly for breast cancer treatment (Mahmoud et al., 2021).

3. Antiviral Activities

Derivatives of imidazoles, closely related to the compound in focus, have shown potential in the development of antiviral agents. Particularly, their activities against HIV-1 and HIV-2 in MT-4 cells have been noted, indicating a pathway for new antiviral drug development (Al-Masoudi et al., 2007).

4. Mercury Ion Partitioning

Studies involving ethylene-glycol functionalized bis-imidazolium ionic liquid, which is structurally similar to the given compound, have shown efficient mercury ion partitioning from aqueous solutions. This suggests its use in environmental applications, particularly in the removal of heavy metals from water (Holbrey et al., 2003).

5. Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally related, have shown considerable activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. This indicates potential use in the treatment of tuberculosis and related infections (Lv et al., 2017).

Safety And Hazards

- Toxicity : Toxicological studies are essential to evaluate potential adverse effects.

- Handling : Proper handling procedures should be followed due to its synthetic nature.

- Environmental Impact : Disposal and environmental impact assessments are crucial.

将来の方向性

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Structure-Activity Relationship : Explore modifications for improved properties.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

: NY Times

: Wikipedia

特性

IUPAC Name |

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-3-22-17(16-9-7-15(2)8-10-16)13-20-19(22)24-14-18(23)21-11-5-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOJIUGCGZCXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)